molecular formula C13H20OS B8000516 2,6-Dimethyl-4-n-pentoxythiophenol CAS No. 1443311-20-3

2,6-Dimethyl-4-n-pentoxythiophenol

Cat. No.: B8000516
CAS No.: 1443311-20-3
M. Wt: 224.36 g/mol
InChI Key: JEHGSBAYOQFSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-n-pentoxythiophenol is an organic compound with a unique structure that includes a thiophenol group substituted with dimethyl and n-pentoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-n-pentoxythiophenol typically involves the reaction of 2,6-dimethylthiophenol with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control. The product is isolated and purified using industrial-scale separation techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-n-pentoxythiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: The n-pentoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are commonly used.

Major Products

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiols, reduced sulfur compounds.

    Substitution: Various alkyl or aryl substituted thiophenols.

Scientific Research Applications

2,6-Dimethyl-4-n-pentoxythiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-n-pentoxythiophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:

    Enzyme Inhibition: The thiophenol group can bind to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: The compound can interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-pyrone: Another compound with a similar structure but different functional groups.

    2,6-Dimethyl-4-aminophenol: Contains an amino group instead of the n-pentoxy group.

    2,6-Dimethyl-4-hydroxyphenylpentazole: Features a pentazole ring instead of the thiophenol group.

Uniqueness

2,6-Dimethyl-4-n-pentoxythiophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-dimethyl-4-pentoxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-4-5-6-7-14-12-8-10(2)13(15)11(3)9-12/h8-9,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHGSBAYOQFSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=C(C(=C1)C)S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270572
Record name Benzenethiol, 2,6-dimethyl-4-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443311-20-3
Record name Benzenethiol, 2,6-dimethyl-4-(pentyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443311-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 2,6-dimethyl-4-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.